molecular formula C12H22O2 B14733375 2-Methylcyclohexyl pentanoate CAS No. 5726-22-7

2-Methylcyclohexyl pentanoate

Cat. No.: B14733375
CAS No.: 5726-22-7
M. Wt: 198.30 g/mol
InChI Key: MIGMVMOWKWRKCV-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl pentanoate is a terpenoid ester naturally found in Helichrysum italicum essential oil, where it constitutes 8.3% of the oil’s volatile components . Structurally, it consists of a 2-methylcyclohexyl group (C₇H₁₃) esterified with pentanoic acid (C₅H₁₀O₂), yielding the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol.

Properties

CAS No.

5726-22-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(2-methylcyclohexyl) pentanoate

InChI

InChI=1S/C12H22O2/c1-3-4-9-12(13)14-11-8-6-5-7-10(11)2/h10-11H,3-9H2,1-2H3

InChI Key

MIGMVMOWKWRKCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CCCCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexyl pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylcyclohexanol with pentanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methylcyclohexyl pentanoate involves its interaction with biological membranes and enzymes. The ester can penetrate cell membranes and exert its effects by modulating enzyme activity and cellular signaling pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

2-Methylcyclohexyl Octanoate

  • Molecular Formula : C₁₅H₂₈O₂
  • Molecular Weight : 240.38 g/mol
  • Natural Occurrence: Found in Helichrysum italicum oil at 4.8% concentration, lower than 2-methylcyclohexyl pentanoate .
  • Key Differences: The octanoate ester’s longer carbon chain increases hydrophobicity and molecular weight compared to pentanoate, likely reducing volatility and altering solubility. This may influence its retention in fragrance formulations or bioavailability in therapeutic contexts.

Hexyl 2-Methylpentanoate

  • Molecular Formula : C₁₂H₂₄O₂
  • Molecular Weight : 200.32 g/mol .
  • Structural Features: A branched ester (2-methylpentanoate) linked to a hexyl group. The absence of a cyclohexyl ring distinguishes it from this compound.
  • Applications : Primarily synthetic, used in flavor and fragrance industries. The linear hexyl group may enhance volatility compared to cyclic analogs.

Butan-2-yl Pentanoate

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol .
  • Key Differences : The shorter butan-2-yl group increases volatility and reduces molecular weight, making it suitable for applications requiring rapid evaporation, such as air fresheners.

Neryl Acetate

  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.29 g/mol
  • Natural Occurrence: Constitutes 11.5% of Helichrysum italicum oil, higher than this compound .
  • Functional Contrast: The geranyl-derived structure (acyclic monoterpene) of neryl acetate contributes to a distinct citrus aroma, whereas this compound’s cyclic structure may impart woody or herbal notes.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Natural Source Concentration (%) Key Properties
This compound C₁₂H₂₂O₂ 198.30 Helichrysum italicum oil 8.3 Moderate volatility, cyclic structure
2-Methylcyclohexyl octanoate C₁₅H₂₈O₂ 240.38 Helichrysum italicum oil 4.8 Higher hydrophobicity
Hexyl 2-Methylpentanoate C₁₂H₂₄O₂ 200.32 Synthetic/Commercial - Branched chain, linear alkyl group
Butan-2-yl pentanoate C₉H₁₈O₂ 158.24 Synthetic/Commercial - High volatility
Neryl Acetate C₁₂H₂₀O₂ 196.29 Helichrysum italicum oil 11.5 Citrus aroma, acyclic terpene

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